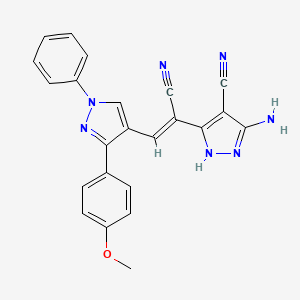

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

説明

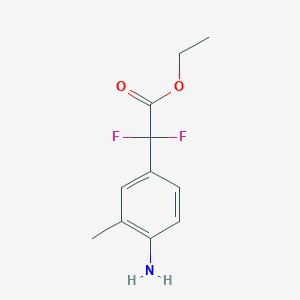

“(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is a chemical compound with the CAS Number: 220699-99-0 . It has a molecular weight of 127.19 . The IUPAC name for this compound is N-(2-methoxyethyl)-N-methyl-2-propyn-1-amine .

Synthesis Analysis

The synthesis of “(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” involves the reaction of propargyl bromide with N-(2-methoxyethyl)methyl amine in the presence of cesium carbonate . The reaction is carried out in acetone and stirred overnight under nitrogen at room temperature .Molecular Structure Analysis

The InChI code for “(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is 1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Toxicokinetics and Analytical Toxicology of NBOMe Derivatives : A study on the toxicokinetics of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include a compound structurally related to (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, provides crucial information for forensic and clinical toxicologists. The study focused on the identification of phase I and II metabolites, plasma protein binding, and detection in urine using mass spectrometry techniques (Richter et al., 2019).

Manganese(II) Complexes in Chemistry : Research involving the synthesis and characterization of manganese(II) complexes with ligands bearing a methoxyalkyl arm, including compounds similar to (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, has been conducted. These studies contribute to the understanding of molecular structures and magnetism in chemistry (Wu et al., 2004).

Application in Organic Synthesis : The compound has been used in the synthesis of various nitrogen-containing heterocycles, indicating its utility in organic chemistry for creating diverse molecular structures (Golubenkova et al., 2020).

Use in Polymer Science : Its derivatives have been investigated for their potential in the synthesis and behavior of polymers, demonstrating the compound’s relevance in material science and engineering (Yu & Lowe, 2009).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound can act as a photosensitizer , which suggests it may interact with light-sensitive proteins or molecules in cells.

Mode of Action

It has been observed that both the starting material and the product act as photosensitizers . This suggests that the compound may interact with its targets through energy transfer and a single electron transfer pathway .

Biochemical Pathways

Given its role as a photosensitizer , it may be involved in pathways related to light energy absorption and transfer.

Pharmacokinetics

Its physical form as a liquid suggests that it may be absorbed and distributed in the body through various routes.

Result of Action

Its role as a photosensitizer suggests that it may induce changes in cellular processes related to light energy absorption and transfer.

Action Environment

Given its role as a photosensitizer , factors such as light exposure may significantly influence its action.

特性

IUPAC Name |

N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQGXAPSKBFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)

![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)

![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)